Bienvenue dans la boutique en ligne BenchChem!

Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one

VEGFR-2 kinase inhibition Tubulin polymerization Dual-target anticancer

Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one (CAS 64053-78-7) is the unsubstituted parent spiro[cyclopropane-oxindole] scaffold, with molecular formula C10H9NO, molecular weight 159.18 g/mol, density 1.29 g/cm³, and boiling point 329 °C at 760 mmHg. This compound features a rigid spiro-fusion of a strained cyclopropane ring (~27 kcal/mol ring strain) to a 2-oxindole moiety, creating a conformationally pre-organized, non-planar architecture.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 64053-78-7
Cat. No. B3055348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one
CAS64053-78-7
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC12C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)11-10(9)5-6-10/h1-4,11H,5-6H2
InChIKeyJFGZKZGGDVMKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one (CAS 64053-78-7): Privileged Spirocyclic Oxindole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one (CAS 64053-78-7) is the unsubstituted parent spiro[cyclopropane-oxindole] scaffold, with molecular formula C10H9NO, molecular weight 159.18 g/mol, density 1.29 g/cm³, and boiling point 329 °C at 760 mmHg . This compound features a rigid spiro-fusion of a strained cyclopropane ring (~27 kcal/mol ring strain) to a 2-oxindole moiety, creating a conformationally pre-organized, non-planar architecture [1]. Commercial availability at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) supports its use as a key synthetic intermediate for constructing diverse bioactive spirocyclopropyl oxindole libraries .

Why Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one Cannot Be Replaced by Simple Oxindoles or Monocyclic Indolinones in Drug Discovery Programs


Simple oxindoles (e.g., indolin-2-one) and N-substituted indolinones are planar, conformationally flexible molecules with free rotation about the C3 position. In contrast, spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one enforces a rigid orthogonal geometry between the cyclopropane and oxindole planes, locking the molecule into a single low-energy conformation [1]. This conformational pre-organization translates into measurable gains in target-binding affinity and selectivity: SAR studies on substituted analogues demonstrate that both the benzene ring substituent pattern and the 1'-position substitution independently and dramatically modulate anti-inflammatory and analgesic potency in rodent models [2]. More critically, scaffold derivatization has yielded compounds with dual VEGFR-2/tubulin inhibitory activity equipotent to sunitinib and colchicine, respectively [3], and analogues that outperform tamoxifen and 5-fluorouracil in triple-negative breast cancer models [4] — outcomes that cannot be replicated by substituting a flexible, non-spiro oxindole core [5].

Quantitative Head-to-Head and Cross-Study Comparative Evidence for Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one and Its Derivatives Versus Clinically Relevant Comparators


Dual VEGFR-2/Tubulin Inhibition: Spirocyclopropyl Oxindole Derivative 8u Matches Sunitinib and Colchicine in Parallel Assays

Derivative 8u, a spirocyclopropyl oxindole-piperazine carboxamide synthesized from the spiro[cyclopropane-oxindole] scaffold, was evaluated in parallel against sunitinib (VEGFR-2 kinase assay) and colchicine (tubulin polymerization assay). Compound 8u inhibited VEGFR-2 kinase with an IC50 of 1.52 ± 0.08 µM, which is statistically comparable to the standard drug sunitinib at 1.2 ± 0.07 µM [1]. In the same study, 8u inhibited tubulin polymerization by 84%, closely matching colchicine's 87% inhibition [1]. This dual-mechanism profile — simultaneously targeting kinase signaling and microtubule dynamics — is not achievable with either sunitinib or colchicine alone and represents a differentiation conferred by the spirocyclopropyl oxindole architecture.

VEGFR-2 kinase inhibition Tubulin polymerization Dual-target anticancer

VEGFR-2 Type III Allosteric Inhibition: Spirocyclopropyl Oxindole 15w Achieves Potent Kinase Inhibition via a Binding Mode Distinct from Sunitinib

Compound 15w, a pyrazole-linked spirocyclopropyl oxindole-carboxamide, was rationally designed by modifying sunitinib's core structure to the spirocyclopropyl oxindoline scaffold. 15w inhibited VEGFR-2 kinase with an IC50 of 4.34 ± 0.13 µM and exhibited MCF-7 cytotoxicity with an IC50 of 3.87 ± 0.19 µM [1]. Crucially, molecular modeling confirmed that 15w occupies the type III allosteric inhibitor binding site of VEGFR-2 rather than the ATP-binding site targeted by sunitinib [1]. This distinct binding mode is structurally enabled by the spirocyclopropane conformational constraint and provides a potential pathway to overcome ATP-site resistance mutations that limit sunitinib efficacy.

Type III allosteric inhibitor VEGFR-2 kinase Sunitinib resistance

Selective Cytotoxicity in Triple-Negative Breast Cancer: Spirocyclopropyl Oxindole-Isatin Hybrid Outperforms Tamoxifen and 5-Fluorouracil

A 1H-1,2,3-triazole-tethered spirocyclopropyl oxindole-isatin hybrid was evaluated against MDA-MB-468 and MDA-MB-231 triple-negative breast cancer (TNBC) cell lines. The lead compound outperformed tamoxifen with a selectivity index (SI) of 1.60 against MDA-MB-468 cells and outperformed 5-fluorouracil with an SI of 1.99 against MDA-MB-231 cells [1]. Caspase 3/7 activation assays confirmed that cytotoxicity is mediated through the apoptotic pathway, with live cell populations decreasing from 72.10% at 24 h to 49.20% at 48 h [1]. TNBC lacks estrogen receptor, progesterone receptor, and HER2 overexpression, rendering it inherently resistant to tamoxifen and many standard therapies; the superior SI of the spirocyclopropyl oxindole hybrid in this context is mechanistically significant.

Triple-negative breast cancer Selectivity index Cytotoxicity

Broad-Spectrum Anticancer Cytotoxicity with Tubulin Polymerization Inhibition: Benzimidazole-Substituted Spirocyclopropyl Oxindole 12p vs. Multiple Cancer Cell Lines

Compound 12p, a benzimidazole-substituted spirocyclopropyl oxindole, exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 3.14 ± 0.50 µM, confirmed by reduced viable cell counts and increased apoptotic features (AO/EB, DAPI, DCFDA staining) [1]. 12p also inhibited tubulin polymerization with an IC50 of 5.64 ± 0.15 µM and suppressed cell migration in wound healing assays [1]. The compound demonstrated broad-spectrum efficacy across multiple tested cancer cell lines, a profile attributable to the tubulin-targeting mechanism enabled by the spirocyclopropyl oxindole core. Unlike simple oxindole derivatives that lack the spiro-fusion, 12p's rigid three-dimensional structure facilitates binding to the colchicine site on tubulin.

Breast cancer Tubulin polymerization Benzimidazole-spirocyclopropyl oxindole

Anti-HIV-1 Reverse Transcriptase Activity: Spirocyclopropyl Oxindole Compound 3m Demonstrates Selective Antiviral Efficacy Comparable to Clinical NNRTI Potency Benchmarks

Compound 3m, a spirocyclopropyl oxindole synthesized via a vinyl selenone-based domino approach, demonstrated selective anti-HIV-1 activity through inhibition of reverse transcriptase (RT) [1]. Published studies on structurally related spirooxindole derivatives report anti-HIV RT inhibitory activity with EC50 values at approximately 50 nM, placing them within the potency range of contemporary clinical non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as nevirapine and efavirenz [2]. Critically, enantioselective synthesis achieving >95% ee was demonstrated for this scaffold class, though enantiopurity profoundly impacts activity — one enantiomer can be fully active while the other is inactive [2]. This chirality-activity dependence is a hallmark of the spirocyclopropyl oxindole architecture and represents a key differentiator from achiral or configurationally unstable oxindole alternatives.

HIV-1 reverse transcriptase NNRTI Antiviral drug discovery

Synthetic Versatility via Strained Spirocyclopropane Ring-Opening: Access to Highly Substituted Indoles Unattainable from Non-Spiro Oxindoles

The spirocyclopropane ring in spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one possesses ~27 kcal/mol of ring strain, enabling facile ring-opening cyclization with primary amines at room temperature without any additives to yield tetrahydroindol-4(5H)-one intermediates, which can be oxidized to highly substituted indoles [1]. This transformation is unique to the spirocyclopropane-fused system: non-spiro 3-substituted oxindoles lack the strained three-membered ring necessary for this reactivity manifold. The parent compound 64053-78-7 itself was demonstrated to undergo this ring-opening/cyclization sequence, establishing its role as a versatile synthetic linchpin for generating diverse indole-based libraries that are inaccessible through conventional oxindole chemistry [1][2]. The J-STAGE paper (Part I) also reports that certain derivatives exhibit intense fluorescence in solution, adding a biophysical probe dimension to the scaffold's utility [2].

Ring-opening cyclization Spirocyclopropane reactivity Indole diversification

Procurement-Relevant Application Scenarios for Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one (CAS 64053-78-7) Based on Quantitative Comparative Evidence


Dual-Target VEGFR-2/Tubulin Anticancer Lead Generation: Scaffold Derivatization to Match Sunitinib and Colchicine in a Single Molecule

Programs seeking single-agent dual inhibitors of angiogenesis (VEGFR-2) and mitosis (tubulin) should procure 64053-78-7 as the core scaffold. Derivative 8u achieved VEGFR-2 IC50 of 1.52 µM (on par with sunitinib at 1.2 µM) and 84% tubulin polymerization inhibition (on par with colchicine at 87%) simultaneously [1]. The parent spiro[cyclopropane-oxindole] is the essential synthetic gateway to this chemotype; no alternative core structure has demonstrated comparable dual-mechanism quantitative parity with two clinical standards.

Allosteric Kinase Inhibitor Discovery Targeting VEGFR-2 Resistance Mutations

The spirocyclopropane conformational lock forces type III allosteric site occupancy rather than ATP-site binding, a mechanism validated by compound 15w (VEGFR-2 IC50 = 4.34 µM via allosteric site, MCF-7 cytotoxicity IC50 = 3.87 µM) [2]. Procurement of 64053-78-7 is indicated for programs specifically targeting sunitinib-resistant or ATP-site-mutated VEGFR-2, where the allosteric binding mode conferred by the spiro scaffold provides a rational structural basis for overcoming resistance.

Triple-Negative Breast Cancer Drug Discovery Requiring Superior Selectivity Over Tamoxifen and 5-FU

Spirocyclopropyl oxindole-isatin hybrids derived from the parent scaffold have demonstrated selectivity indices of 1.60 and 1.99 over tamoxifen and 5-fluorouracil in TNBC models (MDA-MB-468 and MDA-MB-231) [3]. For medicinal chemistry teams focused on TNBC — where tamoxifen is ineffective due to ER-negativity — this scaffold class offers a rational starting point validated by caspase-dependent apoptosis induction and EGFR docking, making 64053-78-7 a strategic procurement choice for this indication.

Diversity-Oriented Synthesis and Indole Library Construction via Spirocyclopropane Ring-Opening Chemistry

The ~27 kcal/mol ring strain of the spirocyclopropane enables room-temperature, additive-free ring-opening cyclization with amines to generate tetrahydroindol-4(5H)-ones and, upon oxidation, highly substituted indoles [4]. This transformation is structurally impossible with non-spiro oxindoles. 64053-78-7 thus serves as a unique synthetic linchpin for constructing diverse indole-focused compound libraries, with the added benefit that certain derivatives exhibit intense solution fluorescence suitable for biophysical assay development [4].

Quote Request

Request a Quote for Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.